molecular formula C13H14O3 B157323 5-(4-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 1774-12-5

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B157323
CAS No.: 1774-12-5
M. Wt: 218.25 g/mol
InChI Key: AHYCBDWPHFFKFK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C13H14O3 It is characterized by a cyclohexane ring substituted with a methoxyphenyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-methoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the methoxyphenyl ring.

Scientific Research Applications

5-(4-Methoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets and pathways. The compound’s keto groups can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)cyclohexane-1,3-dione
  • 5-(3,4-Methylenedioxyphenyl)cyclohexane-1,3-dione
  • 5-Ethylcyclohexane-1,3-dione
  • 5-Isopropyl-1,3-cyclohexanedione

Uniqueness

5-(4-Methoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYCBDWPHFFKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324186
Record name 5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774-12-5
Record name 1774-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405978
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Record name 5-(4-methoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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